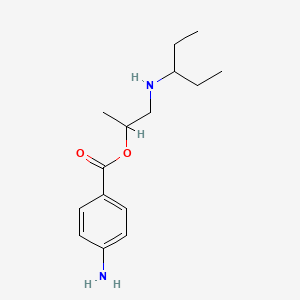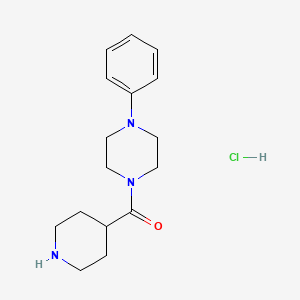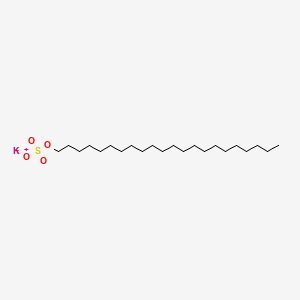
Tris(2-propylphenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-propylphenyl) phosphate: is an organophosphate compound with the molecular formula C27H33O4P. It is known for its use as a flame retardant and plasticizer in various industrial applications. The compound is characterized by its three 2-propylphenyl groups attached to a central phosphate group, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(2-propylphenyl) phosphate can be synthesized through the esterification of phosphoric acid with 2-propylphenol. The reaction typically involves the use of a catalyst such as sulfuric acid or a Lewis acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to increase the reaction rate. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2-propylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl phosphates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(2-propylphenyl) phosphate is used as a flame retardant in polymers and textiles. Its ability to inhibit combustion makes it valuable in the production of fire-resistant materials.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor. Research is ongoing to understand its impact on human health and the environment.
Medicine: While not commonly used in medicine, this compound is investigated for its potential toxicological effects and its interactions with biological molecules.
Industry: In addition to its use as a flame retardant, this compound is employed as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of materials such as PVC.
Wirkmechanismus
The mechanism of action of tris(2-propylphenyl) phosphate involves its interaction with various molecular targets. As a flame retardant, it acts by promoting the formation of a char layer on the surface of materials, which inhibits the spread of flames. The compound can also interfere with the endocrine system by mimicking or blocking the action of natural hormones, leading to potential health effects.
Vergleich Mit ähnlichen Verbindungen
Tris(2-chloroethyl) phosphate: Another flame retardant with similar applications but different chemical properties.
Triphenyl phosphate: Used as a plasticizer and flame retardant, with a different phenyl group structure.
Tris(2-ethylhexyl) phosphate: A plasticizer with a longer alkyl chain, providing different physical properties.
Uniqueness: Tris(2-propylphenyl) phosphate is unique due to its specific phenyl group structure, which imparts distinct chemical and physical properties. Its balance of flame retardant and plasticizing properties makes it valuable in various industrial applications.
Eigenschaften
CAS-Nummer |
84642-70-6 |
|---|---|
Molekularformel |
C27H33O4P |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
tris(2-propylphenyl) phosphate |
InChI |
InChI=1S/C27H33O4P/c1-4-13-22-16-7-10-19-25(22)29-32(28,30-26-20-11-8-17-23(26)14-5-2)31-27-21-12-9-18-24(27)15-6-3/h7-12,16-21H,4-6,13-15H2,1-3H3 |
InChI-Schlüssel |
FPIUEVPELBLXGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CCC)OC3=CC=CC=C3CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)
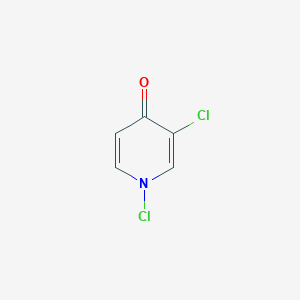
![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)


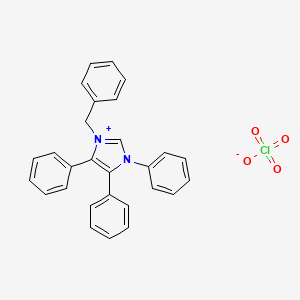
![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
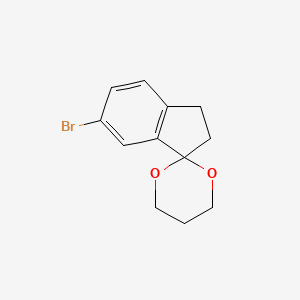
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-propylpentoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13789580.png)
![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)
